2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(1-methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-20-11-13(9-15(20)22)17(23)21-7-4-14(5-8-21)24-16-12(10-18)3-2-6-19-16/h2-3,6,13-14H,4-5,7-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDYIXOOBJVACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through hydrogenation or cyclization reactions involving suitable precursors.
Coupling Reactions: The pyrrolidine and piperidine rings are then coupled with the nicotinonitrile moiety through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound 2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule with various potential applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in several areas:
- Anticancer Activity : Research indicates that derivatives of nicotinonitriles possess anticancer properties. For instance, studies have shown that compounds similar to nicotinonitriles can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
- Neuroprotective Effects : The structure of the compound suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems. Similar compounds have been shown to interact with receptors involved in neurodegenerative diseases, providing a basis for further exploration in this area .
The biological activities associated with the compound include:
- Antimicrobial Properties : Preliminary studies suggest that nicotinonitrile derivatives exhibit significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds has been reported around 256 µg/mL .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes relevant to disease progression, particularly in neurodegenerative conditions. Inhibitors of acetylcholinesterase have been highlighted for their therapeutic potential .
Case Studies
Several studies have documented the efficacy of compounds related to nicotinonitriles:
- A study published in the Egyptian Journal of Chemistry reviewed various nicotinonitriles, noting their wide range of therapeutic activities including antimicrobial and anticancer effects .
- Another investigation highlighted the synthesis and biological evaluation of novel derivatives that demonstrated promising results in inhibiting cancer cell growth and exhibiting selective toxicity towards malignant cells while sparing normal cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
6-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Structural Difference: The substituent is attached to the nicotinonitrile core at the 6-position instead of the 2-position.
- Steric Effects: The spatial orientation of the piperidine-pyrrolidone group relative to the nitrile could influence molecular recognition. Hypothetical Activity: Positional isomers often exhibit divergent biological activities; for example, 2-substituted nicotinonitriles are more common in kinase inhibitors (e.g., c-Met inhibitors), while 6-substituted derivatives may target alternate pathways.
5-Methyl-2-pyridinecarbonitrile (2-Cyano-5-methylpyridine)
- Structural Simplicity : Lacks the piperidine-pyrrolidine moiety, featuring only a methyl group at the 5-position and a nitrile at the 2-position.
- Key Differences: Molecular Weight: The main compound (C₁₈H₂₁N₃O₄, MW: 343.38 g/mol) is significantly larger than 5-methyl-2-pyridinecarbonitrile (C₇H₆N₂, MW: 118.14 g/mol). Solubility and Permeability: The simpler structure of 5-methyl-2-pyridinecarbonitrile likely enhances aqueous solubility but reduces membrane permeability compared to the lipophilic, bulky main compound. Functional Groups: The absence of hydrogen-bond donors/acceptors in 5-methyl-2-pyridinecarbonitrile limits its ability to engage in target binding beyond hydrophobic interactions.
Data Table: Structural and Functional Comparison
Hypothetical Pharmacokinetic and Physicochemical Properties
Lipophilicity : The main compound’s piperidine-pyrrolidone group increases logP compared to 5-methyl-2-pyridinecarbonitrile, suggesting improved blood-brain barrier penetration but poorer aqueous solubility.
Metabolic Stability : The ester and amide bonds in the main compound may render it susceptible to hydrolysis by esterases or proteases, whereas 5-methyl-2-pyridinecarbonitrile lacks such labile bonds.
Target Selectivity : The bulky substituent in the main compound could enhance selectivity for proteins with deep hydrophobic pockets (e.g., kinases), while simpler analogs like 5-methyl-2-pyridinecarbonitrile may interact with broader targets.
Biological Activity
2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile (CAS Number: 1797270-34-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, underlying mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.4 g/mol. The structure features a nicotinonitrile moiety linked to a piperidine derivative through an ether bond, which may contribute to its biological activity.
The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling, particularly the ERK5 pathway, which is crucial for cellular proliferation and survival .
1. Neuroprotective Effects
Research has indicated that derivatives of the compound exhibit neuroprotective properties. For instance, related compounds have shown protective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity by attenuating calcium influx and suppressing upregulation of NR2B receptors . This suggests that the compound may have potential applications in treating neurodegenerative diseases.
2. Kinase Inhibition
The compound has been evaluated for its inhibitory effects on the ERK5 pathway, with structure-activity relationship studies revealing that modifications to the piperidine ring can enhance potency . Specifically, certain substitutions have led to increased inhibition rates, indicating that fine-tuning the chemical structure can optimize therapeutic efficacy.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile, and what intermediates are critical?
- Methodology : Multi-step synthesis involving β-chloroenaldehyde derivatives as key intermediates for constructing the pyrrolidinone and piperidine moieties . Coupling reactions, such as nucleophilic substitution between a piperidin-4-ol derivative and a nicotinonitrile precursor, are critical. For example, ethanol with piperidine at 0–5°C facilitates cyclization reactions in analogous compounds .
- Key intermediates : 1-Methyl-5-oxopyrrolidine-3-carbonyl chloride and 4-hydroxypiperidine derivatives.
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Techniques :
- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve complex stereochemical arrangements .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Assays :
- In vitro cytotoxicity via MTT assays using cancer cell lines (e.g., HepG2, Huh-7) .
- Antimicrobial activity testing against Gram-positive/negative bacteria and fungi using microdilution methods .
- Interpretation : IC50 values and minimum inhibitory concentrations (MICs) are benchmarked against structurally related compounds (e.g., pyridine-piperidine hybrids with nitrile groups) .
Advanced Research Questions
Q. What mechanistic pathways underlie its observed cytotoxicity, and how can they be validated?
- Approach :
- NF-κB pathway inhibition assessment via luciferase reporter assays .
- Apoptosis induction analysis using flow cytometry (Annexin V/PI staining) .
- Molecular docking to predict binding affinity with targets like kinases or DNA topoisomerases .
Q. How do structural modifications (e.g., substituent variation) influence its pharmacological profile?
- Structure-Activity Relationship (SAR) Insights :
- Piperidine substitution : Bulkier groups (e.g., benzyl) enhance membrane permeability but may reduce solubility .
- Nitrile group : Critical for hydrogen bonding with enzymatic active sites; replacing it with carboxylates diminishes activity .
Q. How should researchers address contradictions in bioactivity data across different studies?
- Case example : Discrepancies in cytotoxicity between cell lines (e.g., HepG2 vs. HCCLM3) .
- Resolution :
Verify compound purity via HPLC (>95%) and impurity profiling (e.g., using reference standards like pyridin-2-ol ).
Standardize assay conditions (e.g., incubation time, serum concentration).
Cross-validate with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .
Q. What strategies are effective for optimizing its pharmacokinetic properties while retaining efficacy?
- Approaches :
- Prodrug design : Mask the nitrile group as a phosphate ester to enhance oral bioavailability .
- Lipid nanoparticle encapsulation to improve solubility and reduce off-target effects .
Q. Which advanced analytical methods are required for impurity profiling and stability testing?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
